molecular formula C9H20N2O5 B608771 L-Lysine, (2S)-2-hydroxypropanoate (1:1) CAS No. 116198-78-8

L-Lysine, (2S)-2-hydroxypropanoate (1:1)

Cat. No. B608771
M. Wt: 236.268
InChI Key: GBRIDGNTDLIRMN-KNIFDHDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysine lactate is a bioactive chemical.

Scientific Research Applications

1. Fermentative Production for Chemical and Pharmaceutical Industries

L-2-hydroxyglutarate (l-2HG) is derived from the natural l-lysine biosynthesis pathway in Corynebacterium glutamicum and has significant applications in the chemical and pharmaceutical industries. Through metabolic engineering, l-lysine is converted to l-2HG, which is a trifunctional building block used in producing electrochromic polyamides, cross-linking polyamides, and increasing their biodegradability (Prell et al., 2021).

2. Bioconversion to Hydroxylysine for Pharmaceutical Use

L-lysine hydroxylases from various microorganisms can convert l-lysine into pharmaceutically important hydroxylysine. These enzymes enable regio- and stereoselective hydroxylation, producing (2S,3S)-3-hydroxylysine and (2S,4R)-4-hydroxylysine, which have potential for industrial bioprocess technologies (Hara et al., 2017).

3. Biodegradation and Biomedical Applications

ε-Poly-l-lysine (ε-PL) is characterized by peptide bonds between the carboxyl and ε-amino groups of l-lysine. It exhibits antimicrobial activity and stability under various conditions, making it suitable for food preservation and potential biomedical applications. The biosynthetic mechanisms and degradation of ε-PL are topics of interest in microbiology and biotechnology (Yoshida & Nagasawa, 2003).

4. Role in Crystal Growth Inhibition

Lysine plays a role in inhibiting the crystal growth rate of hydroxyapatite, an important process in biological calcification. This inhibition, attributed to lysine's adsorption on crystal surfaces, is significant in understanding the mechanisms of mineralization in biological systems (Koutsopoulos & Dalas, 2000).

5. Novel Polyester Production for Biomedical Use

Lysine-derived polyesters, synthesized through ring-opening polymerization, have shown potential in biomedical applications. These polyesters, with amino-functionalized side groups, exhibit excellent cell compatibility, highlighting their usefulness in developing novel biomaterials (Chen et al., 2014).

properties

CAS RN

116198-78-8

Product Name

L-Lysine, (2S)-2-hydroxypropanoate (1:1)

Molecular Formula

C9H20N2O5

Molecular Weight

236.268

IUPAC Name

L-Lysine, (2S)-2-hydroxypropanoate (1:1)

InChI

InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;2-/m00/s1

InChI Key

GBRIDGNTDLIRMN-KNIFDHDWSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.C[C@H](O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lysine lactate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysine, (2S)-2-hydroxypropanoate (1:1)
Reactant of Route 2
L-Lysine, (2S)-2-hydroxypropanoate (1:1)
Reactant of Route 3
L-Lysine, (2S)-2-hydroxypropanoate (1:1)
Reactant of Route 4
L-Lysine, (2S)-2-hydroxypropanoate (1:1)
Reactant of Route 5
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L-Lysine, (2S)-2-hydroxypropanoate (1:1)
Reactant of Route 6
L-Lysine, (2S)-2-hydroxypropanoate (1:1)

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